(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a bromophenyl group and a methylbenzyl group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 3-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
- (2E)-2-[(4-fluorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
- (2E)-2-[(4-iodophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromophenyl group in (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one distinguishes it from its analogs. Bromine’s unique properties, such as its size and electronegativity, can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H15BrN2OS |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15BrN2OS/c1-11-3-2-4-12(9-11)10-15-16(21)20-17(22-15)19-14-7-5-13(18)6-8-14/h2-9,15H,10H2,1H3,(H,19,20,21) |
InChI Key |
KKGUJSQIPFKPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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